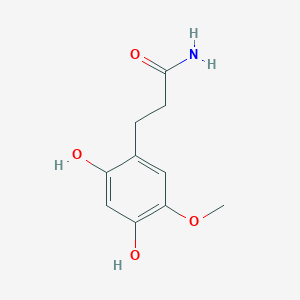![molecular formula C19H26O7 B12576887 Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester CAS No. 197589-71-2](/img/structure/B12576887.png)
Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is a chemical compound with the molecular formula C₁₉H₂₆O₇. It is known for its unique structure, which includes a butanoic acid backbone with two diethyl ester groups and a phenylene bis(oxy) linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester typically involves the esterification of butanoic acid derivatives with diethyl esters. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylene bis(oxy) linkage allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
Applications De Recherche Scientifique
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its reactive ester groups.
Mécanisme D'action
The mechanism of action of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanoic acid derivatives, which can then participate in metabolic pathways. The phenylene bis(oxy) linkage allows for interactions with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar compounds to Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester include:
- Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-, methyl ester
- 3,3’-[(2-formyl-1,3-phenylene)bis(oxy)]bisbutanoic acid These compounds share similar structural features but differ in their ester groups and substitution patterns. The uniqueness of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester lies in its specific esterification and phenylene bis(oxy) linkage, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
197589-71-2 |
|---|---|
Formule moléculaire |
C19H26O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ethyl 4-[3-(4-ethoxy-4-oxobutoxy)-2-formylphenoxy]butanoate |
InChI |
InChI=1S/C19H26O7/c1-3-23-18(21)10-6-12-25-16-8-5-9-17(15(16)14-20)26-13-7-11-19(22)24-4-2/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
Clé InChI |
PRVBFBNXGMMPOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=C(C(=CC=C1)OCCCC(=O)OCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)


